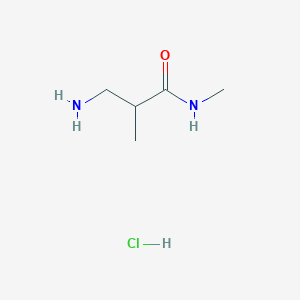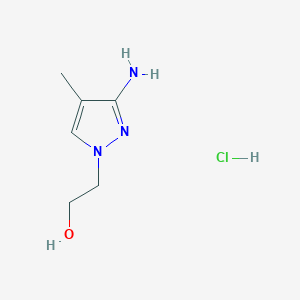
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
Übersicht
Beschreibung
“2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. For example, Herrag et al. (2007) examined the effectiveness of pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid, highlighting their potential to significantly reduce the corrosion rate with an efficiency reaching up to 98.5% at certain concentrations. This application is relevant for industrial settings where metal preservation is critical under corrosive conditions (Herrag et al., 2007).
Antimicrobial Activity
Some pyrazole derivatives are synthesized and characterized for their biological activities, including antifungal and antibacterial effects. For instance, Hassan (2013) synthesized new 2-pyrazoline derivatives showing promising antimicrobial activity against a range of bacterial and fungal species. This suggests the potential of pyrazole-based compounds in developing new antimicrobial agents (Hassan, 2013).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and analyzed for their coordination with metal ions and antioxidant properties. Chkirate et al. (2019) explored the synthesis of coordination complexes constructed from pyrazole-acetamide and their significant antioxidant activity. These findings open avenues for the development of novel antioxidant agents and coordination compounds for various applications (Chkirate et al., 2019).
Polymer Science
In the field of polymer science, pyrazole moieties have been incorporated into polyamides and polyimides, yielding materials with interesting thermal and solubility properties. Mikroyannidis (1997) synthesized polyamides and polyimides containing pyrazoline segments, demonstrating their amorphous nature, solubility in polar aprotic solvents, and thermal stability. These materials are valuable for high-performance applications where thermal resistance and solubility are critical (Mikroyannidis, 1997).
Enzyme Inhibitory Activities
Pyrazole-based heterocyclic compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. Harit et al. (2012) reported the selective inhibition of enzymes such as urease and butyrylcholinesterase by newly synthesized pyrazole-based compounds, indicating their potential in therapeutic applications targeting enzyme-related disorders (Harit et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGHCEJNLNBASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride | |
CAS RN |
1311314-01-8 | |
| Record name | 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)

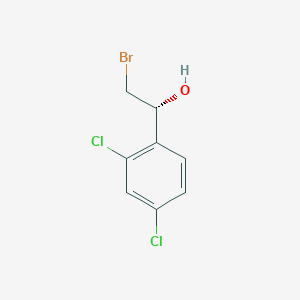


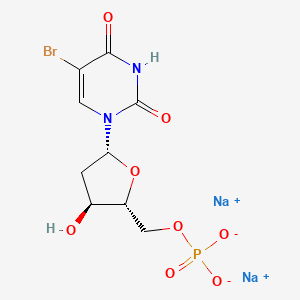

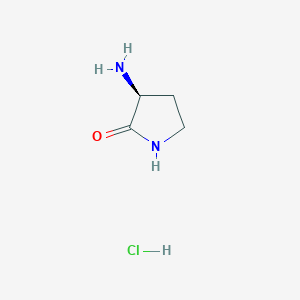
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)

![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)

